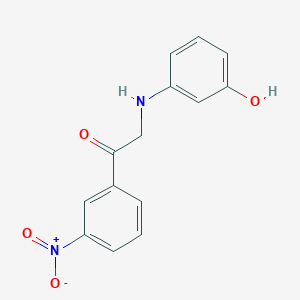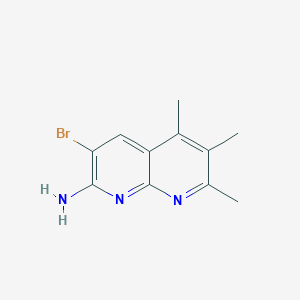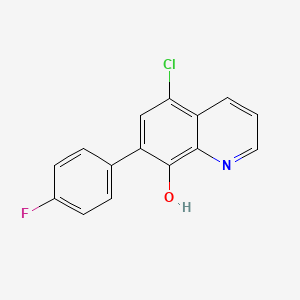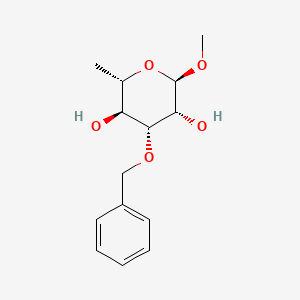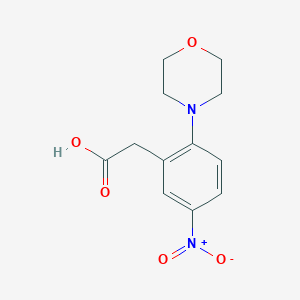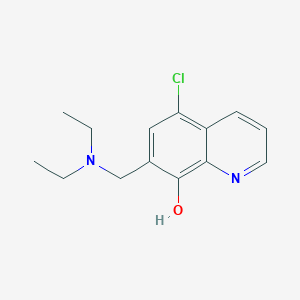
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol is a chemical compound with the molecular formula C14H17ClN2O and a molecular weight of 264.75 g/mol . It is known for its role as an allosteric hexamer-stabilizing inhibitor of human porphobilinogen synthase (PBGS; ALAD) . This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
準備方法
The synthesis of 5-Chloro-7-(diethylaminomethyl)quinolin-8-ol involves several steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with diethylamine in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane . The reaction is typically carried out at room temperature for a short duration . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted products.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Medicine: Research explores its potential therapeutic applications, particularly in conditions related to enzyme inhibition.
Industry: It is used in the development of new materials and as a stabilizing agent in industrial processes.
作用機序
The mechanism of action of 5-Chloro-7-(diethylaminomethyl)quinolin-8-ol involves its role as an allosteric inhibitor of human porphobilinogen synthase (PBGS; ALAD) . By stabilizing the hexameric form of the enzyme, the compound prevents the enzyme from catalyzing the conversion of porphobilinogen to hydroxymethylbilane, a key step in heme biosynthesis . This inhibition can lead to reduced levels of heme and its derivatives, which has implications in various biological processes.
類似化合物との比較
5-Chloro-7-(diethylaminomethyl)quinolin-8-ol can be compared with other quinoline derivatives, such as:
5,7-Dichloro-8-hydroxyquinoline (Chloroxine): Known for its antimicrobial properties.
5,7-Dichloro-2-[(dimethylamino)methyl]quinolin-8-ol hydrochloride: Another derivative with similar structural features but different functional groups.
特性
CAS番号 |
103325-93-5 |
|---|---|
分子式 |
C14H17ClN2O |
分子量 |
264.75 g/mol |
IUPAC名 |
5-chloro-7-(diethylaminomethyl)quinolin-8-ol |
InChI |
InChI=1S/C14H17ClN2O/c1-3-17(4-2)9-10-8-12(15)11-6-5-7-16-13(11)14(10)18/h5-8,18H,3-4,9H2,1-2H3 |
InChIキー |
QDFFXEIFWNNJJU-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC1=CC(=C2C=CC=NC2=C1O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





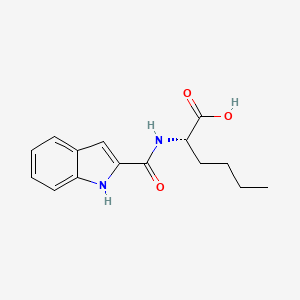
![N-{[6-(Methylamino)-9H-purin-9-yl]acetyl}glycine](/img/structure/B11851658.png)
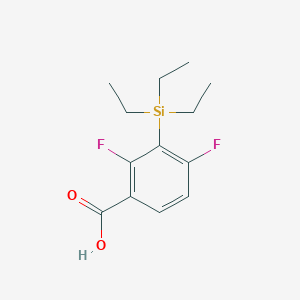
![tert-Butyl (4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)carbamate](/img/structure/B11851672.png)
![4-(3-Methyl-6,7,8,9-tetrahydro-5H-pyrido[4,3-b]indol-1-yl)morpholine](/img/structure/B11851687.png)
![7-(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzo[d]oxazole](/img/structure/B11851688.png)
